4-(1-aminoethyl)-N,N-diethylbenzenesulfonamide
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Overview
Description
4-(1-aminoethyl)-N,N-diethylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Mechanism of Action
Target of Action
The primary target of 4-(1-aminoethyl)-N,N-diethylbenzenesulfonamide is the Rho-associated protein kinase . This kinase plays a crucial role in various cellular processes, including cell proliferation, apoptosis, invasion, and metastasis .
Mode of Action
This compound interacts with its targets by inhibiting the activity of Rho-associated protein kinase . This inhibition is achieved by binding to the catalytic site of the kinase, thereby preventing it from performing its normal function .
Biochemical Pathways
The inhibition of Rho-associated protein kinase by this compound affects several biochemical pathways. These include the regulation of the actin cytoskeleton, transcriptional regulation, vesicle trafficking, morphogenesis, neutrophil activation, phagocytosis, and activation of the NADPH oxidase, mitogenesis, apoptosis, and tumorigenesis .
Pharmacokinetics
It is known that the compound is a small molecule, which suggests that it may have good bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of calcium sensitization, which affects smooth muscle relaxation . At the cellular level, it has been shown to abolish stress fibers in certain cell types .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-aminoethyl)-N,N-diethylbenzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with benzenesulfonyl chloride, which is reacted with diethylamine to form N,N-diethylbenzenesulfonamide.
Aminoethylation: The N,N-diethylbenzenesulfonamide is then subjected to a reaction with ethyleneimine or a similar reagent to introduce the aminoethyl group at the para position of the benzene ring.
The reaction conditions often involve the use of a solvent such as dichloromethane or toluene, and the reactions are typically carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(1-aminoethyl)-N,N-diethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or oximes.
Reduction: The sulfonamide group can be reduced to form sulfinamides or thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce sulfinamides.
Scientific Research Applications
4-(1-aminoethyl)-N,N-diethylbenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: Due to its sulfonamide structure, it may have potential as an antimicrobial agent.
Industry: It can be used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
4-(1-aminoethyl)pyridine: This compound has a similar aminoethyl group but differs in the core structure, which is a pyridine ring instead of a benzene ring.
4-aminopyridine: Another related compound with an amino group attached to a pyridine ring.
Uniqueness
4-(1-aminoethyl)-N,N-diethylbenzenesulfonamide is unique due to its specific combination of functional groups, which can influence its reactivity and potential applications. The presence of both aminoethyl and diethyl groups on the benzenesulfonamide core distinguishes it from other sulfonamides and related compounds.
Properties
IUPAC Name |
4-(1-aminoethyl)-N,N-diethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2S/c1-4-14(5-2)17(15,16)12-8-6-11(7-9-12)10(3)13/h6-10H,4-5,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIYBJCPCCOIVNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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